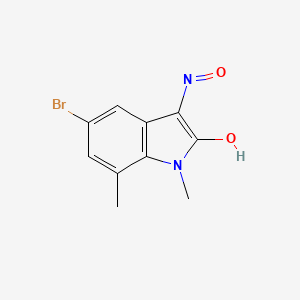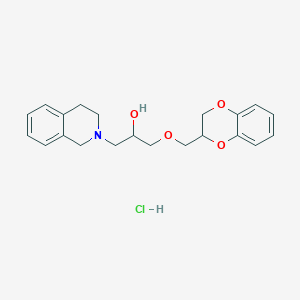![molecular formula C17H27NO6 B5031465 N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has since been discontinued due to safety concerns. Despite this, GW501516 remains a popular research tool in the scientific community due to its ability to enhance endurance and performance in animal models.
Wirkmechanismus
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate acts as a selective agonist of PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and performance in exercise tests, improved insulin sensitivity, reduced inflammation, and increased HDL cholesterol levels. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has several advantages as a research tool, including its ability to enhance endurance and performance in animal models, and its potential applications in metabolic and cardiovascular diseases. However, its use has been discontinued due to safety concerns, and it should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include further studies on its potential applications in metabolic and cardiovascular diseases, as well as studies on its mechanisms of action and potential side effects. Additionally, there is a need for new and safer PPARδ agonists that can be used as research tools and potential treatments for metabolic and cardiovascular diseases.
Synthesemethoden
The synthesis of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 3-methylphenol to form 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with butyraldehyde to form N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been extensively studied for its potential applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase HDL cholesterol levels in animal models. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to enhance endurance and performance in exercise tests, making it a potential treatment for muscle wasting disorders.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-3-4-8-16-9-10-17-11-12-18-15-7-5-6-14(2)13-15;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOVHEHIJGAACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)



![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)